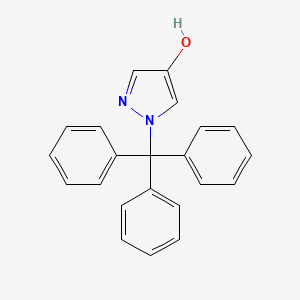
1-Trityl-1H-pyrazol-4-ol
Overview
Description
1-Trityl-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a trityl group at the nitrogen atom and a hydroxyl group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Trityl-1H-pyrazol-4-ol typically involves the reaction of trityl chloride with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
1-Trityl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth carbon can be oxidized to form a carbonyl group, resulting in the formation of 1-Trityl-1H-pyrazol-4-one. Common oxidizing agents used for this transformation include pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂).
Reduction: Reduction of the trityl group can lead to the formation of 1H-pyrazol-4-ol. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the trityl group with the corresponding substituent.
Common Reagents and Conditions:
- Oxidation: Pyridinium chlorochromate (PCC), manganese dioxide (MnO₂)
- Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
- Substitution: Amines, thiols
Major Products Formed:
- 1-Trityl-1H-pyrazol-4-one (oxidation product)
- 1H-pyrazol-4-ol (reduction product)
- Various substituted pyrazoles (substitution products)
Scientific Research Applications
1-Trityl-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry:
- Used as an intermediate in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-Trityl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trityl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group at the fourth carbon can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity. Additionally, the pyrazole ring can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-Trityl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazol-4-ol:
- Similar structure but with a phenyl group instead of a trityl group.
- Exhibits different chemical reactivity and biological activity due to the smaller size and different electronic properties of the phenyl group.
1-Benzyl-1H-pyrazol-4-ol:
- Contains a benzyl group instead of a trityl group.
- Shows variations in lipophilicity and binding interactions compared to this compound.
1-(4-Methoxyphenyl)-1H-pyrazol-4-ol:
- Features a 4-methoxyphenyl group, which introduces additional electronic effects and potential hydrogen bonding interactions.
- May have distinct pharmacological properties compared to this compound.
Uniqueness: this compound is unique due to the presence of the bulky trityl group, which significantly influences its chemical and biological properties. The trityl group can provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules. Additionally, the combination of the trityl group and the pyrazole ring imparts unique electronic and structural characteristics, making this compound a valuable compound for various applications.
Properties
IUPAC Name |
1-tritylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-21-16-23-24(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNINLVJMFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295157 | |
| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226989-36-2 | |
| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226989-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Triphenylmethyl)-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-{[(Tert-butyldiphenylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B8229795.png)
![5-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8229797.png)

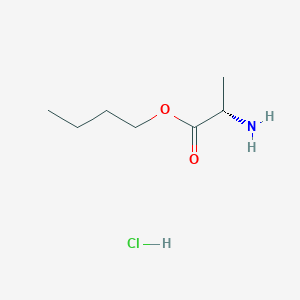
![1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
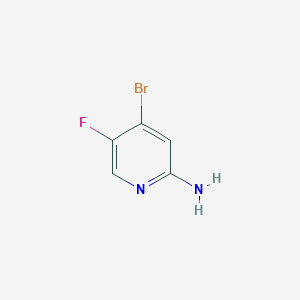

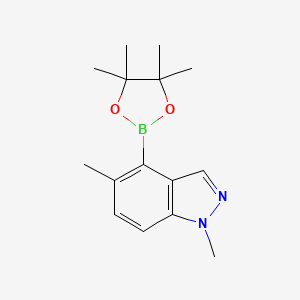
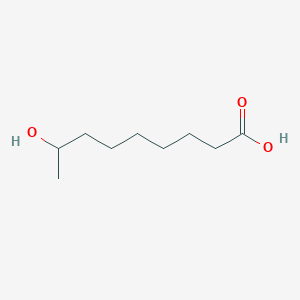
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid](/img/structure/B8229836.png)
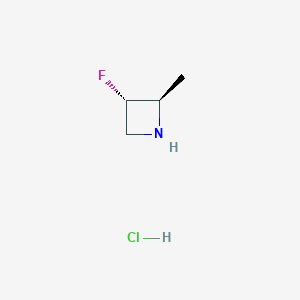

![3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B8229868.png)
![methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8229889.png)
